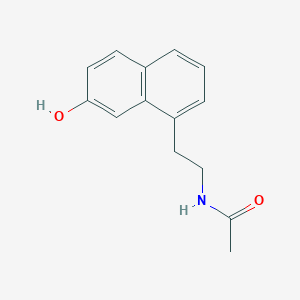

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamid

Übersicht

Beschreibung

7-Desmethyl-agomelatine is a metabolite of agomelatine, a compound known for its antidepressant properties. Agomelatine is a potent agonist at melatonin receptors (MT1 and MT2) and an antagonist at serotonin 5-HT2C receptors . The compound 7-Desmethyl-agomelatine retains some of these properties and is of interest in pharmacokinetic studies and bioequivalence research .

Wissenschaftliche Forschungsanwendungen

7-Desmethyl-Agomelatin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Pharmakokinetische Studien: Es wird verwendet, um den Metabolismus und die Bioäquivalenz von Agomelatin beim Menschen zu untersuchen.

Entwicklung bioanalytischer Methoden: Die Verbindung wird bei der Entwicklung und Validierung analytischer Methoden zum Nachweis und zur Quantifizierung von Agomelatin und seinen Metaboliten in biologischen Proben verwendet.

Neuropharmakologie: Die Forschung an 7-Desmethyl-Agomelatin trägt zum Verständnis der pharmakologischen Wirkungen von Agomelatin und seinen Metaboliten auf das zentrale Nervensystem bei.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Desmethyl-Agomelatin ist eng mit dem von Agomelatin verwandt. Es wirkt als Agonist an Melatoninrezeptoren (MT1 und MT2) und als Antagonist an Serotonin-5-HT2C-Rezeptoren . Diese duale Wirkung hilft, zirkadiane Rhythmen zu regulieren und die Stimmung zu verbessern, indem die Freisetzung von Neurotransmittern wie Dopamin und Noradrenalin im Gehirn moduliert wird .

Wirkmechanismus

Target of Action

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide, also known as 7-Desmethylagomelatine, is a metabolite of Agomelatine . Its primary targets are the melatonin receptors (MT1 and MT2) and the 5-HT2C receptor .

Mode of Action

This compound acts as an effective agonist for the melatonin receptors (MT1 and MT2), and as an antagonist for the 5-HT2C receptor . This means it binds to and activates the melatonin receptors, while it binds to and blocks the activity of the 5-HT2C receptor .

Biochemical Pathways

The activation of melatonin receptors and the blockade of the 5-HT2C receptor by this compound can enhance the activity of frontocortical dopaminergic and adrenergic pathways . This can lead to various downstream effects, including the regulation of circadian rhythms and mood .

Pharmacokinetics

Its parent compound, agomelatine, is known to have a short half-life and is primarily eliminated through hepatic metabolism

Result of Action

The molecular and cellular effects of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide’s action are likely to be similar to those of Agomelatine, given that it is a metabolite of Agomelatine . These effects could include the regulation of circadian rhythms, mood, and potentially other neurological functions .

Vorbereitungsmethoden

The preparation of 7-Desmethyl-agomelatine involves the metabolic conversion of agomelatine. Agomelatine undergoes extensive first-pass hepatic metabolism, leading to the formation of its metabolites, including 7-Desmethyl-agomelatine . The synthetic routes and reaction conditions for industrial production are not extensively documented, but the compound can be detected and quantified using advanced techniques such as LC-MS/MS .

Analyse Chemischer Reaktionen

7-Desmethyl-Agomelatin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von hydroxylierten Metaboliten führen.

Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Diese Reaktion kann an verschiedenen Positionen am aromatischen Ring auftreten und zu verschiedenen Derivaten führen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. .

Vergleich Mit ähnlichen Verbindungen

7-Desmethyl-Agomelatin kann mit anderen Metaboliten von Agomelatin wie 3-Hydroxy-Agomelatin verglichen werden. Beide Metaboliten werden durch den hepatischen Metabolismus gebildet und haben unterschiedliche pharmakokinetische Profile . 7-Desmethyl-Agomelatin ist einzigartig in seinen spezifischen Rezeptorinteraktionen und Stoffwechselwegen .

Ähnliche Verbindungen

3-Hydroxy-Agomelatin: Ein weiterer wichtiger Metabolit von Agomelatin mit unterschiedlichen pharmakokinetischen Eigenschaften.

Agomelatin: Die Ausgangssubstanz mit gut dokumentierten antidepressiven Wirkungen.

Zusammenfassend lässt sich sagen, dass 7-Desmethyl-Agomelatin ein bedeutender Metabolit von Agomelatin ist mit verschiedenen Anwendungen in pharmakokinetischen Studien, der Entwicklung bioanalytischer Methoden und der Neuropharmakologie. Seine einzigartigen Rezeptorinteraktionen und Stoffwechselwege machen es zu einer wichtigen Verbindung für weitere Forschungsarbeiten.

Eigenschaften

IUPAC Name |

N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10(16)15-8-7-12-4-2-3-11-5-6-13(17)9-14(11)12/h2-6,9,17H,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTZQBYXDYYXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

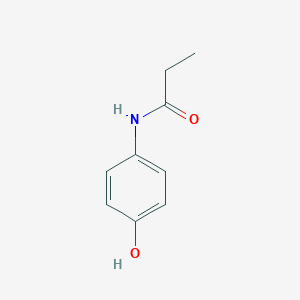

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472360 | |

| Record name | N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152302-45-9 | |

| Record name | N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

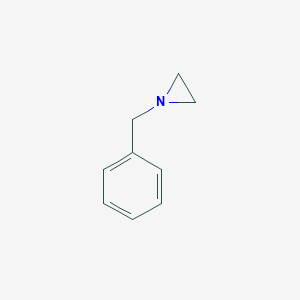

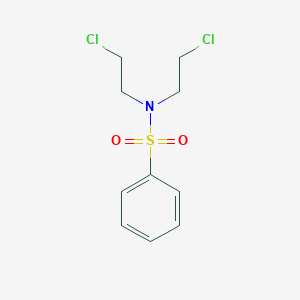

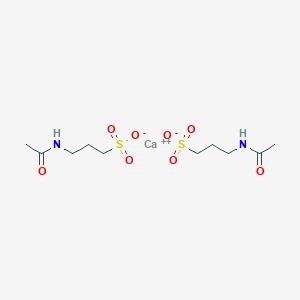

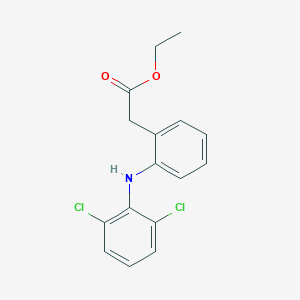

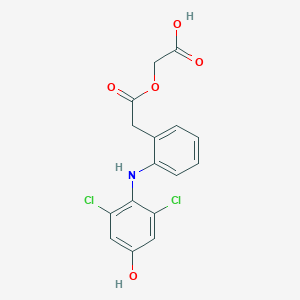

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B195520.png)